Trimethylsilyl crotonate

Overview

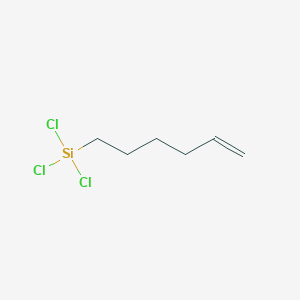

Description

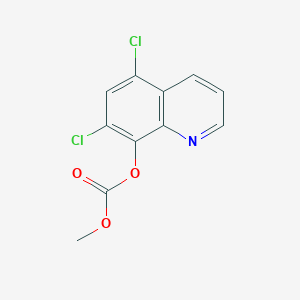

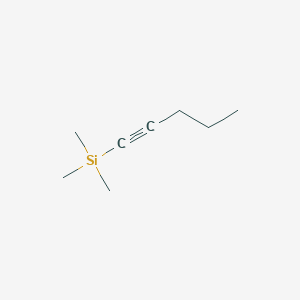

Trimethylsilyl crotonate is a silyl derivative that is used in various organic synthesis reactions. It is known for its ability to undergo regioselective functionalization and is involved in the synthesis of conjugated dienals and other complex organic molecules. The compound is characterized by the presence of a trimethylsilyl group attached to a crotonate structure, which can influence its reactivity and stability.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through silylation reactions. For instance, methyl 4-trimethylsilyl-3-dialkylaminocrotonate is synthesized by the silylation of methyl 3-dialkylaminocrotonate . Additionally, trimethylsilyl triflate is mentioned as a powerful silylating agent that can be used to introduce trimethylsilyl groups into organic compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a trimethylsilyl group. This group can influence the mass spectral fragmentation patterns of the compound, as observed in the complete mass spectra of trimethylsilyl derivatives of amino acids . The trimethylsilyl group can also affect the regiochemistry of reactions, as seen in the reaction of this compound esters with carbonyl electrophiles .

Chemical Reactions Analysis

This compound derivatives participate in various chemical reactions. For example, γ-trimethylsilyl N-tert-butyl crotonaldimine reacts with aldehydes to afford γ-regio functionalized products, which can be converted to conjugated dienals . Similarly, 4-trimethylsilyl-3-dialkylaminocrotonate esters react with carbonyl electrophiles to give products with substitution at the γ-position . The reactivity of this compound is also demonstrated in the formation of trichloromethyl adducts when trimethylsilyl trichloroacetate reacts with aldehydes and ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trimethylsilyl group. This group enhances the volatility and stability of organic compounds, which is beneficial for gas chromatography and mass spectrometry analyses . The mass spectral fragmentation patterns of trimethylsilyl derivatives provide valuable information for structural elucidation and can be superior to other derivatives for this purpose . Additionally, the trimethylsilyl group can participate in intermolecular reactions, such as those involving siliconium ions .

Scientific Research Applications

Glycyrrhisoflavone has a wide range of scientific research applications:

Mechanism of Action

Glycyrrhisoflavone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Glycyrrhisoflavone inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Enzyme Inhibition: The compound inhibits enzymes such as tyrosinase and monoamine oxidase, which are involved in melanin production and neurotransmitter degradation, respectively.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The trimethylsilyl group, which is a part of this compound, is known for its chemical inertness and large molecular volume . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .

Cellular Effects

Currently, there is limited information available on the cellular effects of Trimethylsilyl crotonateFor instance, lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .

Molecular Mechanism

The trimethylsilyl group, a part of this compound, is known for its chemical inertness . This suggests that this compound might interact with other molecules in a unique way due to its structural properties.

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Crotonylation, a related process, is known to be involved in various metabolic pathways. For instance, lysine crotonylation has been found to mediate enzymes that catalyze glycolysis, the tricarboxylic acid cycle, fatty acid metabolism, glutamine metabolism, glutathione metabolism, urea cycle, one-carbon metabolism, and mitochondrial dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of chromatographic techniques. The process involves extracting the roots with ethanol, followed by fractionation using Diaion HP-20 column chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of glycyrrhisoflavone is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: While the primary method of obtaining glycyrrhisoflavone is through extraction from natural sources, advancements in biotransformation techniques have shown promise. For instance, the fungal strain Aspergillus niger has been used to biotransform glycyrrhisoflavone, leading to the production of various metabolites . This method offers an environmentally friendly alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Glycyrrhisoflavone undergoes several types of chemical reactions, including:

Oxidation: Glycyrrhisoflavone can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert glycyrrhisoflavone into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted ethers and esters .

Comparison with Similar Compounds

Glycyrrhisoflavone can be compared with other similar isoflavones such as:

Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.

Isolicoflavonol: Exhibits strong antioxidant and anti-human immunodeficiency virus effects.

Glycycoumarin: Another licorice-derived compound with significant antimicrobial activity.

Uniqueness: Glycyrrhisoflavone stands out due to its unique prenylated structure, which enhances its lipophilicity and biological activity . This structural feature contributes to its potent enzyme inhibitory effects and broad-spectrum antimicrobial properties .

properties

IUPAC Name |

trimethylsilyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSIPIZCRNSAV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18269-64-2 | |

| Record name | Trimethylsilyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?

A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]

Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?

A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)